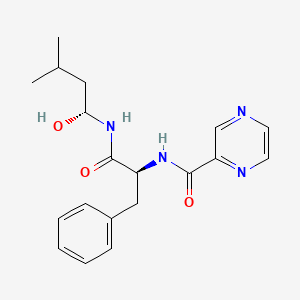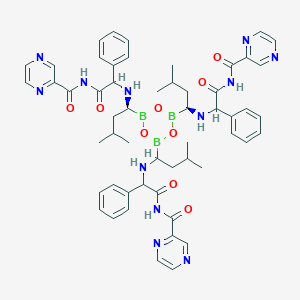
Everolimus Ring-Opening Impurity
Übersicht
Beschreibung
Everolimus Ring-Opening Impurity is an impurity of Everolimus . Everolimus inhibits cytokine-mediated lymphocyte proliferation . It is an off-white solid with a molecular formula of C53H83NO14 .
Synthesis Analysis
Everolimus undergoes extensive hepatic metabolism by CYP3A4, resulting in six metabolites, including three monohydroxylated metabolites, two hydrolytic ring-opened products, and a phosphatidylcholine conjugate of everolimus . All metabolites exhibit weak pharmacological activity .Molecular Structure Analysis
The molecular weight of this compound is 958.25 . The molecular structure is represented by the SMILES string:O=C (O [C@H] ([C@H] (C)C [C@@H]1CC [C@@H] (OCCO) [C@H] (OC)C1)CC ([C@H] (C)/C=C (C)/C ([H])=O)=O) [C@H]2N (C (C ([C@@]3 (O) [C@@H] (CC [C@H] (O3)C [C@H] (OC)/C (C)=C/C=C/C=C/ [C@@H] (C)C [C@H] (C (COC)=O)C)C)=O)=O)CCCC2 . Chemical Reactions Analysis
The critical role of the CYP3A4 system for everolimus biotransformation leads to drug-drug interactions with other drugs metabolised by this cytochrome system .Physical and Chemical Properties Analysis
This compound is an off-white solid . It has a molecular weight of 958.25 and a molecular formula of C53H83NO14 .Wissenschaftliche Forschungsanwendungen
Analytical Chemistry Applications :
- A novel reversed-phase high-performance liquid chromatographic (HPLC) method has been developed for determining Everolimus and its impurities in tablet dosage forms, offering a robust, sensitive, and rapid analytical technique (Prasad, Mohan, & Babu, 2019).
Pharmacokinetics and Drug Monitoring :
- Research has focused on the population pharmacokinetics and pharmacogenetics of Everolimus in renal transplant patients, aiming to improve prediction of systemic exposure (Moes et al., 2012).
- A study on therapeutic drug monitoring of Everolimus using the dried blood spot method combined with liquid chromatography-mass spectrometry has been conducted, offering a new method for sample preparation and analysis (van der Heijden et al., 2009).
Material Science in Medical Devices :
- Aliphatic polyester terpolymers have been explored for stent coating and drug elution, with Everolimus incorporated into the coating. This approach aims to tune polymer properties to improve drug solubility and release profiles (Chan-Seng et al., 2009).
Clinical Applications in Various Diseases :
- Everolimus has been investigated for the treatment of advanced, non-functional neuroendocrine tumors of the lung or gastrointestinal tract, showing significant improvement in progression-free survival (Yao et al., 2016).
- The efficacy of Everolimus in patients with tuberous sclerosis complex has been evaluated, demonstrating its potential in treating epilepsy and other manifestations of this complex (Krueger et al., 2013).
Drug Development and Efficacy Studies :
- Studies have focused on the development of Everolimus across a spectrum of diseases, highlighting its role in cancer treatment and organ transplant rejection (Lebwohl et al., 2013).
Wirkmechanismus
Target of Action
The primary target of Everolimus Ring-Opening Impurity is the mammalian target of rapamycin (mTOR) . mTOR is a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, and survival .
Mode of Action
This compound works by inhibiting the mTOR kinase. It binds with high affinity to the FK506 binding protein-12 (FKBP-12), forming a drug complex that inhibits the activation of mTOR .
Biochemical Pathways
The inhibition of mTOR by this compound affects several biochemical pathways. The mTOR pathway, which is frequently deregulated in cancer, regulates cell growth, proliferation, and survival . By inhibiting mTOR, this compound can control these cellular processes and potentially slow down the progression of cancer .
Pharmacokinetics
Everolimus is rapidly absorbed after oral administration, with a median time to peak blood levels (tmax) of 1–2 hours . The drug exhibits significant inter-individual pharmacokinetic variability, and routine therapeutic drug monitoring is recommended to maintain a target blood Everolimus trough concentration (C trough) between 3 and 8 ng/mL .
Result of Action
The inhibition of mTOR by this compound has several molecular and cellular effects. It upregulates autophagy and broadly alleviates inflammatory cytokines produced by multiple T cell subsets . The drug’s ability to alleviate the cytokines produced by Th17 subsets of T cells, such as IL-17A and IL-17F, is dependent on autophagy and antioxidant signaling pathways .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Everolimus Ring-Opening Impurity, like Everolimus, is expected to interact with the mTORC1 pathway . This pathway is crucial for regulating cell growth, proliferation, and survival . The compound may interact with enzymes, proteins, and other biomolecules involved in this pathway, affecting their function and the overall biochemical reactions within the cell .
Cellular Effects
The cellular effects of this compound are likely to be similar to those of Everolimus. Everolimus has been shown to block growth-driven transduction signals in the T-cell response to alloantigen . It acts at a later stage than the calcineurin inhibitors ciclosporin and tacrolimus . Therefore, it is plausible that this compound may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is likely to involve the mTORC1 pathway . Everolimus, from which the impurity is derived, inhibits this pathway, blocking growth-driven transduction signals in T-cells . This leads to effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on Everolimus have shown that it is absorbed rapidly, reaching peak concentration after 1.3–1.8 hours
Dosage Effects in Animal Models
Studies on Everolimus have shown that it alleviates CD4+ T cell inflammation by regulating autophagy and cellular redox homeostasis
Metabolic Pathways
This compound is likely to be involved in the same metabolic pathways as Everolimus. Everolimus is a substrate of CYP3A4 and P-glycoprotein (PgP) . Six main metabolites of everolimus have been detected in human blood, including three monohydroxylated metabolites, two hydrolytic ring-opened products, and a phosphatidylcholine conjugate of everolimus .
Transport and Distribution
Everolimus, from which the impurity is derived, is the main circulating component in human blood following oral administration
Subcellular Localization
Given that Everolimus inhibits the mTORC1 pathway, it is plausible that the impurity may also localize to the same subcellular compartments where this pathway is active
Eigenschaften
IUPAC Name |
[(E,2R,3S,6R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]-2,6,8-trimethyl-5,9-dioxonon-7-en-3-yl] (2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R)-2,13-dimethoxy-3,9,11-trimethyl-12-oxotrideca-3,5,7-trienyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H83NO14/c1-34(26-38(5)45(58)33-63-8)16-12-11-13-17-36(3)47(64-9)30-42-21-19-40(7)53(62,68-42)50(59)51(60)54-23-15-14-18-43(54)52(61)67-48(31-44(57)37(4)27-35(2)32-56)39(6)28-41-20-22-46(66-25-24-55)49(29-41)65-10/h11-13,16-17,27,32,34,37-43,46-49,55,62H,14-15,18-26,28-31,33H2,1-10H3/b13-11+,16-12+,35-27+,36-17+/t34-,37-,38-,39-,40-,41+,42+,43+,46-,47+,48+,49-,53-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYZQBWTMLODNQ-CTQWDHTPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)OC(CC(=O)C(C)C=C(C)C=O)C(C)CC3CCC(C(C3)OC)OCCO)O)CC(C(=CC=CC=CC(C)CC(C)C(=O)COC)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](O[C@]1(C(=O)C(=O)N2CCCC[C@H]2C(=O)O[C@@H](CC(=O)[C@H](C)/C=C(\C)/C=O)[C@H](C)C[C@@H]3CC[C@H]([C@@H](C3)OC)OCCO)O)C[C@@H](/C(=C/C=C/C=C/[C@@H](C)C[C@@H](C)C(=O)COC)/C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H83NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
958.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


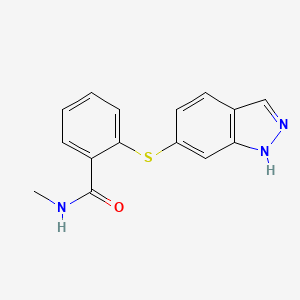

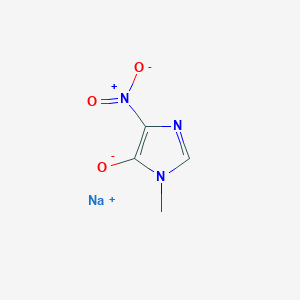
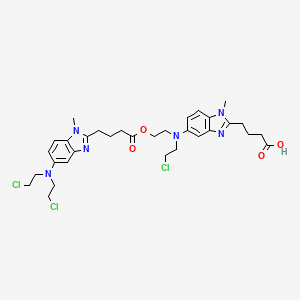
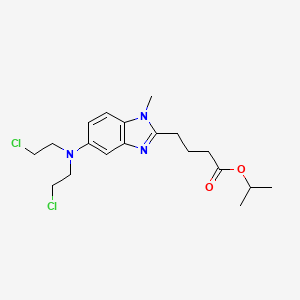
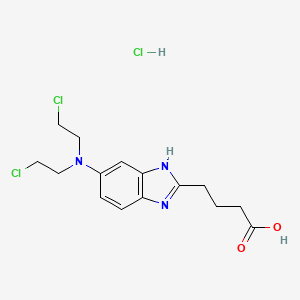

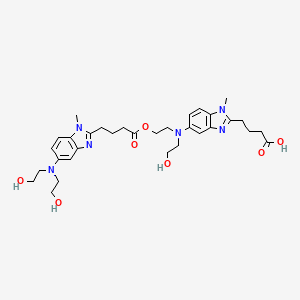
![4-[6-(2-Chloroethyl)-3-methyl-7,8-dihydroimidazo[4,5-h][1,4]benzothiazin-2-yl]butanoic acid](/img/structure/B601029.png)

![4-[5-[2-Chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid](/img/structure/B601033.png)
